molecular formula C22H21N3O2S B2363923 2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 663218-79-9

2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No. B2363923
M. Wt: 391.49
InChI Key: MAQCWSGHZIFUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol” is a unique chemical with the IUPAC name 2-[2-[(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol. It has a molecular formula of C22H21N3O2S and a molecular weight of 391.49. This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a pyrimidine ring fused with a thiophene ring . It also has two phenyl groups attached to the pyrimidine ring, an amino group attached to the 4-position of the pyrimidine ring, and an ethoxyethanol group attached via the amino group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 391.49, but other properties like melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

  • Scientific Field : Pharmaceuticals
  • Summary of the Application : Pyridopyrimidines have been studied for their therapeutic potential. They are present in relevant drugs and have been studied in the development of new therapies .
  • Methods of Application or Experimental Procedures : The review considers all synthetic protocols to prepare these pyridopyrimidine derivatives .
  • Results or Outcomes : The pyridopyrimidine moiety has shown therapeutic interest and has been used in the development of new therapies .

properties

IUPAC Name

2-[2-[(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-12-14-27-13-11-23-21-18-15-19(16-7-3-1-4-8-16)28-22(18)25-20(24-21)17-9-5-2-6-10-17/h1-10,15,26H,11-14H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCWSGHZIFUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

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